REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][O:4][CH3:5].[Br:6][C:7]1[CH:12]=[CH:11]C(O)=[CH:9][CH:8]=1>>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:11]=[CH:12][C:7]([Br:6])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fletcher, Synthesis 1976, p
|
Type
|
CUSTOM
|
Details
|
this derivative is 54° to 56° C. at 0.1 hPa
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |